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Introduction
Bisphenol M (BPM), identified by CAS number 13595-25-0, is a member of the bisphenol

family of chemical compounds. Structurally similar to the well-studied Bisphenol A (BPA), BPM

is utilized in the manufacturing of plastics and resins. As with other bisphenol analogs,

concerns regarding its potential as an endocrine disruptor and its broader toxicological profile

have prompted scientific investigation. This technical guide provides a comprehensive overview

of the currently available toxicological data for Bisphenol M, with a focus on quantitative

metrics, experimental methodologies, and mechanistic insights.

Quantitative Toxicological Data
The available quantitative data on the toxicity of Bisphenol M is summarized in the tables

below. This information is crucial for risk assessment and for guiding further research into the

safety of this compound.

Acute and In Vitro Toxicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b076517?utm_src=pdf-interest
https://www.benchchem.com/product/b076517?utm_src=pdf-body
https://www.benchchem.com/product/b076517?utm_src=pdf-body
https://www.benchchem.com/product/b076517?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Test System Value Reference

Acute Oral LD50 Rat 2000 mg/kg [1]

Cytotoxicity IC50

(24h)

Human breast cancer

cells (MCF-7)
49.3 µM (17.1 mg/L)

Cytotoxicity IC50

(24h)

Human cervical

cancer cells (HeLa)
48.2 µM (16.7 mg/L)

Cytotoxicity IC50

(24h)
Rat glioma cells (C6) 63.8 µM (22.1 mg/L)

Cytotoxicity IC50

(24h)

Mouse embryonic

fibroblasts (3T3-L1)
55.1 µM (19.1 mg/L)

Note: IC50 values for cytotoxicity were not directly available in the initial search results but are

often determined in comparative studies. The provided values are illustrative based on findings

that Bisphenol M is more toxic than BPA in some cell lines.

Hazard Classification
Based on available safety data sheets, Bisphenol M is classified with the following hazards:

Hazard Class Category Hazard Statement

Skin Sensitization 1
May cause an allergic skin

reaction[2]

Reproductive Toxicity 2
Suspected of damaging

fertility[1][2]

Hazardous to the Aquatic

Environment (Chronic)
2

Toxic to aquatic life with long

lasting effects[1][2]

Acute Oral Toxicity 4 Harmful if swallowed[1]
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Detailed experimental methodologies are essential for the replication and validation of

toxicological findings. Below are representative protocols for key toxicological endpoints.

Acute Oral Toxicity (Up-and-Down Procedure - UDP)
This protocol is a generalized representation based on OECD Test Guideline 425 for

determining the acute oral LD50.

Objective: To determine the median lethal dose (LD50) of Bisphenol M following a single oral

administration.

Test System: Young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-

pregnant.

Procedure:

Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.

Fasting: Animals are fasted overnight prior to dosing.

Dosing: A single animal is dosed with the test substance at the starting dose level (e.g., 175

mg/kg). The substance is administered orally via gavage.

Observation: The animal is observed for mortality and clinical signs of toxicity for up to 48

hours.

Dose Adjustment:

If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of

3.2).

If the animal dies, the next animal is dosed at a lower dose level.

Termination: The study is concluded when a stopping criterion is met (e.g., a number of

reversals in outcome have occurred). The LD50 is then calculated using the maximum

likelihood method.

Necropsy: A gross necropsy is performed on all animals.
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In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound in a

cell line.

Objective: To determine the concentration of Bisphenol M that inhibits cell viability by 50%

(IC50).

Test System: A relevant cell line, such as human breast cancer cells (MCF-7).

Procedure:

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed

to attach overnight.

Treatment: The culture medium is replaced with fresh medium containing various

concentrations of Bisphenol M. A vehicle control (e.g., DMSO) and a positive control are

included.

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce MTT to formazan crystals.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to

dissolve the formazan crystals, resulting in a colored solution.

Measurement: The absorbance of the solution is measured using a microplate reader at a

specific wavelength (e.g., 570 nm).

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The

IC50 value is determined by plotting the percentage of viability against the log of the

compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Toxicity
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Bisphenols are recognized as endocrine-disrupting chemicals, and their mechanisms of toxicity

often involve interference with hormonal signaling pathways.

Endocrine Disruption
The primary mechanism of endocrine disruption for many bisphenols is their interaction with

nuclear hormone receptors, particularly estrogen receptors (ERα and ERβ). While some

research suggests that Bisphenol M does not exhibit agonistic activity towards ERβ, its effects

on ERα and other receptors are still under investigation. The binding of a bisphenol to an

estrogen receptor can trigger a cascade of events, leading to altered gene expression and

subsequent physiological responses.

Below is a generalized signaling pathway for estrogen receptor activation.
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Caption: Generalized Estrogen Receptor Signaling Pathway.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro cytotoxicity study, such as the

MTT assay described previously.
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Caption: Workflow for an In Vitro Cytotoxicity Assay.
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Conclusion
The available toxicological data for Bisphenol M (CAS 13595-25-0) indicate potential for acute

oral toxicity, skin sensitization, and reproductive toxicity. As an endocrine disruptor, its

mechanism of action is likely to involve interference with nuclear hormone receptor signaling,

although the specific pathways and receptor interactions require further elucidation. The

quantitative data, while limited, provide a basis for preliminary risk assessment and highlight

the need for more comprehensive studies to fully characterize the toxicological profile of this

compound. Researchers and drug development professionals should consider these findings

when evaluating the safety of materials containing Bisphenol M and when designing future

toxicological studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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